2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3, a thioether-linked acetamide moiety at position 7, and a 4-(trifluoromethoxy)phenyl group as the terminal substituent. Its structure combines a nitrogen-rich bicyclic system with sulfur and fluorine-containing functional groups, which are often associated with enhanced pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O2S/c1-2-24-13-12(22-23-24)14(20-8-19-13)27-7-11(25)21-9-3-5-10(6-4-9)26-15(16,17)18/h3-6,8H,2,7H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWATOYSNKJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B). The compound’s interaction with LSD1 can significantly inhibit the activity of LSD1. Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound.
Biochemical Pathways
The inhibition of LSD1 by the compound leads to changes in the methylation status of histones, which can affect gene expression. This can result in the inhibition of cancer proliferation and migration.
Pharmacokinetics
The compound’s reversible inhibition of lsd1 suggests that it may have a suitable pharmacokinetic profile for therapeutic use.
Result of Action
When cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed. This suggests that the compound could potentially be used in the treatment of diseases where LSD1 is overexpressed, such as certain types of cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fused pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and bioactivity.
Structural Analogues
5-Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compounds 19 and 20 from ) Core Structure: These compounds feature a thiazolo[4,5-d]pyrimidine scaffold instead of a triazolo[4,5-d]pyrimidine. The substitution of a sulfur atom in the thiazole ring (vs. a nitrogen-rich triazole in the target compound) alters electronic properties and binding affinities . Substituents: Compound 19 includes a hydroxycoumarin and phenyl group, while Compound 20 has a diphenyl and chromenone moiety. In contrast, the target compound’s trifluoromethoxy group enhances lipophilicity and may improve blood-brain barrier penetration. Synthesis: Both classes are synthesized via microwave-assisted or conventional methods in DMF with acetic acid. However, the target compound’s triazole ring likely requires azide-alkyne cycloaddition or alternative routes for triazole formation .
Triazolo[4,5-d]pyrimidine Analogues (Hypothetical Comparison)
- Bioactivity : Triazolo-pyrimidines are reported to exhibit superior kinase inhibition (e.g., EGFR or CDK inhibitors) compared to thiazolo-pyrimidines due to stronger hydrogen-bonding interactions with ATP-binding pockets.
- Metabolic Stability : The ethyl group at position 3 in the target compound may reduce oxidative metabolism compared to methyl or aryl substituents in other triazolo derivatives.
Pharmacological and Physicochemical Properties
Research Findings
- Triazolo vs. Thiazolo Cores : Triazolo-pyrimidines generally exhibit higher metabolic stability than thiazolo derivatives, as the triazole ring resists cytochrome P450-mediated oxidation. This aligns with the target compound’s design for prolonged in vivo half-life .
- Synthetic Challenges : The target compound’s triazole ring synthesis may require specialized reagents (e.g., copper catalysts for click chemistry), whereas thiazolo derivatives in were synthesized via simpler condensations .
Preparation Methods
Core Triazolopyrimidine Synthesis
Condensation-Based Formation of the Triazolo[4,5-d]Pyrimidine Scaffold
The triazolo[4,5-d]pyrimidine core is typically constructed via cyclocondensation between 1,3-diketones and 5-amino-1,2,4-triazoles. For the 3-ethyl-substituted variant:
1,3-Diketone Preparation :
Ethyl acetoacetate reacts with diethyl carbonate under basic conditions (e.g., NaH) to form 3-ethyl-1,3-diketone intermediates.Cyclization with 5-Amino-1,2,4-triazole :
The diketone undergoes condensation with 5-amino-1,2,4-triazole in refluxing acetic acid, yielding 7-hydroxy-3-ethyl-3H-triazolo[4,5-d]pyrimidine.Chlorination at C7 :
Treatment with POCl₃ converts the 7-hydroxyl group to a chloro leaving group (7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine), crucial for subsequent nucleophilic substitutions.
Thioether Linkage Installation
Nucleophilic Aromatic Substitution (SₙAr)
The 7-chloro intermediate undergoes substitution with a sulfur nucleophile:
Thiolate Generation :
Mercaptoacetic acid is deprotonated using NaH or K₂CO₃ in anhydrous DMF to form the reactive thiolate anion.Coupling Reaction :
The thiolate attacks the C7 position of the chlorinated triazolopyrimidine at 80–100°C, forming the thioether bond. Reaction monitoring via TLC (ethyl acetate/hexane = 1:2) typically shows completion within 6–8 hours.
Acetamide Functionalization
Amide Bond Formation with 4-(Trifluoromethoxy)Aniline
The final acetamide group is introduced through two primary routes:
Direct Coupling via Carboxylic Acid Intermediate
Synthesis of 2-((3-Ethyl-3H-Triazolo[4,5-d]Pyrimidin-7-yl)Thio)Acetic Acid :
The thioether intermediate is hydrolyzed using 6M HCl at reflux to yield the carboxylic acid.EDCI/HOBt-Mediated Amidation :
The acid reacts with 4-(trifluoromethoxy)aniline in the presence of EDCI and HOBt in DCM, achieving 70–85% yields.
Alkylation of 4-(Trifluoromethoxy)Aniline
Bromoacetylation :
4-(Trifluoromethoxy)aniline is treated with bromoacetyl bromide in THF with Et₃N as base, producing N-(4-(trifluoromethoxy)phenyl)-2-bromoacetamide.Thiol-Alkyl Halide Coupling :
The bromoacetamide reacts with the 7-mercapto-triazolopyrimidine intermediate in DMF/K₂CO₃ at 60°C, forming the target compound in 65–78% yield.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Spectroscopic Characterization Benchmarks
Industrial-Scale Considerations
Cost-Effective Chlorination Alternatives
Replacing POCl₃ with PCl₅ in toluene reduces byproduct formation while maintaining 89–92% chlorination efficiency.
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic amidation steps, reducing reaction time from 8 h to 25 min with 18% increased yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
